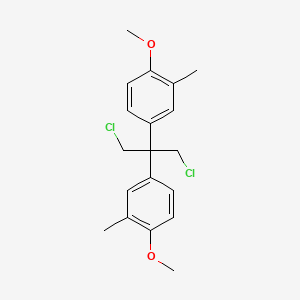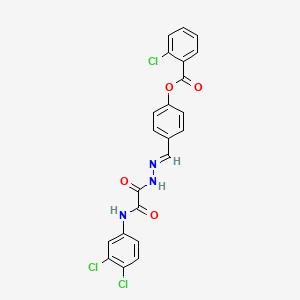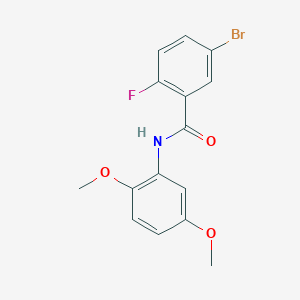
1,4-Phenylene bis(3-nitrobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Phenylene bis(3-nitrobenzoate) is an organic compound characterized by the presence of two 3-nitrobenzoate groups attached to a central 1,4-phenylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Phenylene bis(3-nitrobenzoate) typically involves the esterification of 1,4-phenylenedicarboxylic acid with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for 1,4-Phenylene bis(3-nitrobenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Phenylene bis(3-nitrobenzoate) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 1,4-Phenylene bis(3-aminobenzoate)
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Phenylene bis(3-nitrobenzoate) has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 1,4-Phenylene bis(3-nitrobenzoate) largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro groups are reduced to amines through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved would vary based on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
1,4-Phenylene bis(3-aminobenzoate): A reduced form of 1,4-Phenylene bis(3-nitrobenzoate) with amine groups instead of nitro groups.
1,4-Phenylene bis(3-hydroxybenzoate): A derivative where the ester groups are replaced by hydroxyl groups.
Uniqueness
1,4-Phenylene bis(3-nitrobenzoate) is unique due to the presence of nitro groups, which impart specific chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C20H12N2O8 |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
[4-(3-nitrobenzoyl)oxyphenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C20H12N2O8/c23-19(13-3-1-5-15(11-13)21(25)26)29-17-7-9-18(10-8-17)30-20(24)14-4-2-6-16(12-14)22(27)28/h1-12H |
InChI Key |
RXQOXZNMKWEJLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-butylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11960980.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960983.png)





![4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol](/img/structure/B11961033.png)





